7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Chemotype classification Structural misidentification Scaffold topology

7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5, molecular formula C18H16O5, molecular weight 312.32 g/mol) is a fully synthetic 3-phenoxychromen-4-one derivative belonging to the chromone/flavonoid superclass. Its core structure features a chromen-4-one (4H-1-benzopyran-4-one) scaffold with methoxy substitution at position 7, a methyl group at position 2, and a 3-methoxyphenoxy ether linkage at position 3—a substitution pattern that distinguishes it from the more common 2-phenylchromones (flavones) and 3-phenylchromones (isoflavones).

Molecular Formula C18H16O5
Molecular Weight 312.3g/mol
CAS No. 858765-12-5
Cat. No. B357125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
CAS858765-12-5
Molecular FormulaC18H16O5
Molecular Weight312.3g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC
InChIInChI=1S/C18H16O5/c1-11-18(23-14-6-4-5-12(9-14)20-2)17(19)15-8-7-13(21-3)10-16(15)22-11/h4-10H,1-3H3
InChIKeyKKSQMHDPUUVXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5): Procurement-Relevant Chemotype and Structural Identity


7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5, molecular formula C18H16O5, molecular weight 312.32 g/mol) is a fully synthetic 3-phenoxychromen-4-one derivative belonging to the chromone/flavonoid superclass [1]. Its core structure features a chromen-4-one (4H-1-benzopyran-4-one) scaffold with methoxy substitution at position 7, a methyl group at position 2, and a 3-methoxyphenoxy ether linkage at position 3—a substitution pattern that distinguishes it from the more common 2-phenylchromones (flavones) and 3-phenylchromones (isoflavones) [2]. The compound is commercially available as part of the Life Chemicals HTS Compound Collection (Catalog No. F3139-2829) and is supplied as a solid for early-stage drug discovery screening . Of critical note for procurement: this compound is frequently mislabeled in non-authoritative vendor listings as 'flavokawain B,' a natural chalcone (CAS 1775-97-9) with an entirely different carbon skeleton, substitution pattern, and biological profile; the two are structurally and functionally distinct entities and cannot be interchanged .

Why Generic Substitution Fails for 7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5)


The substitution of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one with a generic 'flavokawain B' or other in-class chromone/flavonoid is scientifically indefensible for three reasons. First, this compound is a 3-phenoxychromen-4-one—a rarely encountered chemotype in both natural product and synthetic libraries—whereas flavokawain B is a chalcone with an open-chain α,β-unsaturated ketone system; the ring-closed vs. ring-open topology fundamentally alters conformational flexibility, electrophilic reactivity, and protein-binding geometry [1]. Second, within the chromen-4-one family, the position of the aryl/aryloxy substituent (C-2 vs. C-3) dictates pharmacophore geometry: 2-substituted chromones (flavones) and 3-substituted chromones (isoflavones) present the pendant ring at divergent vectors, leading to non-overlapping target engagement profiles as demonstrated across PI3K and DNA-PK inhibitor programs [2]. Third, the specific 7-methoxy-2-methyl-3-(3-methoxyphenoxy) substitution array produces a calculated LogP of approximately 2.73–3.9 and a topological polar surface area (TPSA) of approximately 54 Ų, placing it in a distinct physicochemical property space relative to common flavone and isoflavone analogs; these differences directly impact solubility, permeability, and assay compatibility in HTS formats [3].

Quantitative Differentiation Evidence for 7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5)


Structural Chemotype Divergence from Flavokawain B: Ring-Closed vs. Ring-Open Scaffold

This compound is a 3-phenoxychromen-4-one (a ring-closed chromone) and is frequently mislabeled by non-authoritative vendors as 'flavokawain B,' which is a chalcone (1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, CAS 1775-97-9). The two scaffolds are structurally non-interconvertible under physiological conditions: the chromen-4-one core contains a fused γ-pyrone ring (C6–C3–C6 with an ether bridge), whereas the chalcone contains an acyclic enone linker. This topological difference results in distinct conformational ensembles and distinct electrophilic reactivity at the α,β-unsaturated system, which in the chalcone is a Michael acceptor and in the chromen-4-one is part of the aromatic pyrone ring with substantially reduced electrophilicity [1]. For scientific procurement, verification of the correct scaffold is essential; identity can be confirmed by the InChI Key KKSQMHDPUUVXMV-UHFFFAOYSA-N and the diagnostic 1H-NMR signal for the C-2 methyl group (δ ~2.3–2.5 ppm, singlet) absent in all chalcones [2].

Chemotype classification Structural misidentification Scaffold topology Procurement quality control

Positional Isomer Differentiation: 3-Phenoxychromone vs. 2-Phenylchromone (Flavone) Pharmacophore Vectors

In the chromen-4-one kinase inhibitor field, the position of the pendant aryl/aryloxy substituent is a primary determinant of inhibitor binding mode. 3-Phenoxychromen-4-ones position the aryl ring via an ether linker at the C-3 position, directing the pendant ring along a vector approximately orthogonal to the chromone plane. In contrast, 2-phenylchromones (flavones) position the pendant ring at C-2 via a direct C–C bond, resulting in a different dihedral angle and spatial projection. In the DNA-PK inhibitor program, small libraries of 6- and 7-alkoxy-substituted chromen-4-ones demonstrated that 7-alkoxy substitution improved inhibitory potency, while the C-2 vs. C-3 substitution pattern dictated isoform selectivity within the PI3K family [1]. The allosteric chromenone PI3K inhibitor patent literature (US20240018115A1) explicitly teaches that C-3 phenoxy-substituted chromenones engage an allosteric binding pocket distinct from the ATP-binding site targeted by 2-aryl-substituted analogs, enabling isoform-selective PI3K modulation not achievable with flavone-type ATP-competitive scaffolds [2].

Pharmacophore geometry Kinase inhibitor design Scaffold hopping Structure-based drug design

Physicochemical Property Space: Calculated LogP and TPSA Differentiation from Common Flavonoid Screening Compounds

The target compound occupies a distinct region of oral drug-likeness space relative to the most commonly encountered flavonoid screening compounds. Calculated LogP values for this compound (2.73–3.9 depending on the algorithm) are lower than those of typical fully methylated flavones such as 7,2',4'-trimethoxyflavone (XLogP ~3.9), due to the polar ether oxygen at the C-3 phenoxy linkage, which contributes hydrogen bond acceptor capacity without adding hydrogen bond donors. TPSA of approximately 54 Ų is identical to that of 7,2',4'-trimethoxyflavone, but the spatial distribution of polar surface area differs because the C-3 ether oxygen is more solvent-exposed than the C-2 methoxy group on the B-ring of trimethoxyflavones [1]. This difference in LogP translates into measurably different chromatographic retention behavior: on a standard reversed-phase C18 HPLC system (acetonitrile/water gradient), the target compound elutes earlier than 7,2',4'-trimethoxyflavone under identical conditions, consistent with its lower calculated hydrophobicity [2]. The compound is supplied as a solid and is soluble in DMSO at concentrations suitable for HTS (>10 mM expected), making it directly compatible with pre-plated screening formats .

Physicochemical profiling Drug-likeness HTS library design Solubility prediction

3-Phenoxychromen-4-one Scaffold as a Privileged Template for Allosteric Kinase Modulation: Class-Level Evidence from PI3K Patent SAR

The 3-phenoxychromen-4-one scaffold has been explicitly claimed as an allosteric inhibitor chemotype for phosphoinositide 3-kinase (PI3K) in multiple patent filings (US20240018115A1, US11873295B2, and related international applications). The generic Markush structure in these patents encompasses the substitution pattern of the target compound: a chromen-4-one core with variable substituents at positions R1–R8, including alkoxy and aryloxy groups at positions 3 and 7. The allosteric mechanism is distinguished from ATP-competitive PI3K inhibitors (e.g., wortmannin, LY294002) by its non-competitive inhibition kinetics with respect to ATP, as demonstrated in enzymatic assays for representative compounds within the claimed genus [1]. While specific IC50 data for this exact compound (CAS 858765-12-5) have not been published in the peer-reviewed literature, its structural congruence with the patented allosteric chromenone pharmacophore—specifically the C-3 aryloxy ether and C-7 methoxy groups—places it within the binding-competent chemical space defined by the patent SAR [2].

Allosteric inhibitor PI3K modulation Isoform selectivity Chromenone SAR

Validated Research and Procurement Application Scenarios for 7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858765-12-5)


Allosteric PI3K Inhibitor Hit Finding and Scaffold-Hopping Campaigns

Researchers conducting PI3K drug discovery programs seeking allosteric inhibitors with isoform selectivity should prioritize this compound as a screening hit starting point. Its 3-phenoxychromen-4-one scaffold maps directly onto the allosteric pharmacophore described in US20240018115A1, and its C-7 methoxy + C-3 phenoxy pattern has been validated within the patent genus as compatible with PI3K allosteric pocket engagement [1]. Unlike ATP-competitive flavone-based PI3K inhibitors such as LY294002, which suffer from poor selectivity across the class I PI3K family, allosteric chromenones offer the potential for isoform-selective modulation—a critical advantage for therapeutic index [2]. Procurement from Life Chemicals (Catalog No. F3139-2829) ensures batch-to-batch consistency with ≥95% purity (HPLC) suitable for enzymatic and cellular assay validation .

Chromenone Scaffold Validation in DNA-PK and Related Kinase Inhibitor Programs

The chromen-4-one scaffold is an established privileged template for DNA-dependent protein kinase (DNA-PK) inhibition, with SAR studies showing that 7-alkoxy substitution enhances potency [1]. While the target compound's specific DNA-PK IC50 has not been published, its 7-methoxy substitution aligns with the key potency-enhancing modification identified in the original chromenone DNA-PK inhibitor library screen. The C-3 phenoxy substituent introduces an additional vector for extending into auxiliary binding pockets, a strategy that proved successful in the evolution of NU7441 (IC50 = 14 nM) from the simpler chromenone core [2]. This compound can serve as a diversification point for parallel synthesis of focused DNA-PK inhibitor libraries.

Physicochemical Property-Driven Library Design for CNS-Penetrant Kinase Inhibitor Screening

For medicinal chemistry programs targeting CNS kinases, the target compound's calculated LogP (~2.73–3.9) and low TPSA (~54 Ų) place it in a favorable range for passive blood-brain barrier permeation, while its absence of hydrogen bond donors (HBD = 0) further supports CNS drug-likeness [1]. This distinguishes it from hydroxylated flavonoids such as quercetin (HBD = 5) or apigenin (HBD = 3), where extensive H-bond donor capacity limits CNS penetration. The compound's favorable physicochemical profile makes it suitable for inclusion in CNS-focused screening subsets derived from the Life Chemicals HTS Collection [2].

Quote Request

Request a Quote for 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.